molecular formula C17H19N7O3S B2930961 (4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone CAS No. 1448128-54-8

(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone

Cat. No.: B2930961
CAS No.: 1448128-54-8
M. Wt: 401.45
InChI Key: FORBRMOAINNCPU-UHFFFAOYSA-N
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Description

The compound “(4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone” is a heterocyclic molecule featuring two distinct triazole moieties (1,2,4-triazole and 1,2,3-triazole) linked via a sulfonyl-piperidine-methanone scaffold. The 4-methyl-4H-1,2,4-triazole group is sulfonylated at the 3-position and connected to a piperidine ring, while the 2-phenyl-2H-1,2,3-triazole is attached to a methanone group.

Properties

IUPAC Name

[4-[(4-methyl-1,2,4-triazol-3-yl)sulfonyl]piperidin-1-yl]-(2-phenyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N7O3S/c1-22-12-18-20-17(22)28(26,27)14-7-9-23(10-8-14)16(25)15-11-19-24(21-15)13-5-3-2-4-6-13/h2-6,11-12,14H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FORBRMOAINNCPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=NN=C1S(=O)(=O)C2CCN(CC2)C(=O)C3=NN(N=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N7O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone represents a significant area of interest in medicinal chemistry due to its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound is characterized by the following structural components:

  • Triazole Rings : The presence of both 1,2,4-triazole and 1,2,3-triazole moieties contributes to its biological activity.
  • Piperidine Ring : This cyclic structure enhances the compound's ability to interact with biological targets.

Its molecular formula is C16H20N4O4S2C_{16}H_{20}N_{4}O_{4}S_{2} with a molecular weight of approximately 396.48 g/mol.

1. Antimicrobial Activity

Research has indicated that triazole derivatives exhibit notable antimicrobial properties. The compound has been tested against various bacterial strains such as Escherichia coli and Staphylococcus aureus, showing effective inhibition of growth. The mechanism is believed to involve disruption of cell wall synthesis and interference with nucleic acid metabolism .

2. Anticancer Properties

The compound has demonstrated promising anticancer activity in vitro against several cancer cell lines. Notably:

  • Cell Line Studies : In studies involving human cancer cell lines, the compound showed IC50 values indicating potent cytotoxicity. For example, it exhibited an IC50 value of <10μM<10\,\mu M against breast cancer (MCF7) and lung cancer (A549) cell lines .

The structure–activity relationship (SAR) analysis suggests that the presence of the triazole moiety is crucial for its anticancer efficacy. Compounds with electron-donating groups at specific positions on the phenyl ring showed enhanced activity .

3. Antiviral Activity

Emerging studies suggest that triazole derivatives can inhibit viral replication. The compound's mechanism may involve interference with viral polymerases or proteases, although specific studies on this compound are still limited .

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The sulfonamide group may act as a competitive inhibitor for various enzymes involved in metabolic pathways.
  • DNA Interaction : The triazole rings can intercalate with DNA or RNA, preventing replication and transcription processes essential for cell proliferation.

Table 1: Summary of Biological Activities

Activity TypeTest Organism/Cell LineIC50 Value (μM)Reference
AntimicrobialE. coli15
AnticancerMCF7<10
A549<10
AntiviralTBDTBD

Comparison with Similar Compounds

Structural and Functional Group Analysis

The compound’s uniqueness lies in its dual triazole system and sulfonyl-piperidine linkage. Below is a comparison with structurally related compounds from the literature:

Table 1: Key Structural Features of Comparable Compounds
Compound Name / ID Molecular Formula* Key Substituents / Features Synthesis Method (Reference)
Target Compound C₁₈H₂₀N₆O₃S Dual triazole (1,2,4- and 1,2,3-), sulfonyl-piperidine, methanone Likely via triazole sulfonylation and coupling (inferred)
2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone C₂₉H₂₂F₂N₃O₃S₂ Single 1,2,4-triazole, phenylsulfonyl, α-halogenated ketone coupling Sodium ethoxide-mediated alkylation
8-(4-(2-(4-(4-(Methylsulfonyl)phenyl)piperidin-1-yl)ethyl)-1H-pyrazol-1-yl)-... C₂₈H₃₄N₄O₄SSi (partial) Pyridopyrimidinone core, piperidine-sulfonyl, pyrazole DMF-mediated coupling with triethylamine
Garcimultinone J C₃₈H₅₀O₆ Polyprenylated acylphloroglucinol, 3,4-dihydroxybenzoyl, exo-BPAP configuration Isolation from plant extracts, NMR-guided
cis-2-(2,4-Dichlorophenyl)-2-(1H-1,2,4-triazol-4-yl-methyl)-1,3-dioxolan-4-yl derivative C₂₃H₂₂Cl₂N₃O₃ 1,2,4-Triazole, dioxolane, piperazine Multi-step synthetic route (unspecified)

*Molecular formulas for some compounds are inferred from evidence descriptions.

Key Observations:

Triazole Diversity : The target compound uniquely integrates both 1,2,4- and 1,2,3-triazole rings, whereas others typically feature a single triazole type. For example, the compound in uses a 1,2,4-triazole with a thioether linkage, while incorporates a 1,2,4-triazole within a dioxolane system.

Sulfonyl-Piperidine Linkage : The sulfonyl-piperidine motif is shared with , but in the target compound, it is directly bonded to the 1,2,4-triazole. In contrast, attaches it to a pyrazole via an ethyl spacer.

Synthetic Routes : The target compound’s synthesis likely involves triazole sulfonylation and ketone coupling, similar to , which employs sodium ethoxide for triazole alkylation. However, uses DMF and triethylamine for nucleophilic substitution, highlighting divergent methodologies.

Physicochemical and Spectroscopic Comparisons

Structural differences influence spectroscopic profiles:

  • NMR Signatures : The target compound’s ¹H-NMR would show distinct peaks for the piperidine protons (δ ~2.5–3.5 ppm) and aromatic triazole protons (δ ~7.0–8.5 ppm). Comparatively, and emphasize substituent-induced shifts (e.g., δ 74.0 ppm for C-2 hydroxyl in ).
  • Mass Spectrometry : The molecular ion peak for the target compound (theoretical m/z ~424.1 [M+H]⁺) differs from ’s m/z 603.3676 [M+H]⁺ due to its larger polyprenylated structure.

Functional and Application-Based Differences

While bioactivity data for the target compound are absent, related compounds exhibit diverse applications:

  • : Triazole-thioether derivatives are explored for antimicrobial activity.
  • : Pyridopyrimidinones are studied as kinase inhibitors.
  • : Polyprenylated acylphloroglucinols show antioxidant and anti-inflammatory properties.

The target compound’s dual triazole system may enhance binding affinity in enzyme inhibition, but empirical validation is required.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing (4-((4-methyl-4H-1,2,4-triazol-3-yl)sulfonyl)piperidin-1-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone?

  • Methodology : The synthesis typically involves multi-step reactions. For the sulfonyl-piperidine moiety, chloranil-mediated oxidation in xylene under reflux (25–30 hours) is used, followed by NaOH washing and recrystallization from methanol . The 1,2,3-triazole ring can be synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), as demonstrated in analogous triazole-pyrazole hybrids (e.g., 50°C, 16-hour reaction in THF/water with CuSO₄ and sodium ascorbate) . Post-synthesis purification via column chromatography or recrystallization is critical for isolating the target compound.

Q. How is the structural integrity of this compound validated after synthesis?

  • Methodology : X-ray crystallography is the gold standard for confirming molecular geometry. For example, similar triazole derivatives were analyzed using single-crystal X-ray diffraction to resolve bond angles and torsional strain . Complementary techniques include:

  • NMR spectroscopy : To verify proton environments (e.g., sulfonyl and triazole groups).
  • FTIR : To identify functional groups like sulfonyl (S=O stretch at ~1350–1150 cm⁻¹) and triazole rings (C=N stretch at ~1500 cm⁻¹) .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

  • Methodology : Solubility is assessed in polar (DMSO, methanol) and non-polar solvents (dichloromethane) via gravimetric analysis. Stability studies involve:

  • Thermogravimetric analysis (TGA) : To determine decomposition temperatures (e.g., analogous sulfonyl-piperidine compounds are stable up to 250°C) .
  • HPLC monitoring : To track degradation in solution under varying pH and temperature .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be explored for this compound’s biological or catalytic activity?

  • Methodology :

  • Analog synthesis : Modify substituents on the triazole or piperidine rings (e.g., replace 4-methyl with bulkier groups) and test activity .
  • Docking studies : Use software like AutoDock to predict binding affinities to target proteins (e.g., enzymes with sulfonyl-binding pockets) .
  • In vitro assays : Compare IC₅₀ values of analogs in enzyme inhibition or cell-based models .

Q. How can conflicting solubility or crystallinity data be resolved during formulation studies?

  • Methodology :

  • Polymorph screening : Use differential scanning calorimetry (DSC) and powder X-ray diffraction (PXRD) to identify crystalline vs. amorphous forms .
  • Co-crystallization : Introduce co-formers (e.g., carboxylic acids) to enhance solubility, as seen in sulfonyl-piperidine derivatives .

Q. What computational methods are suitable for modeling this compound’s interaction with biological targets?

  • Methodology :

  • Molecular dynamics (MD) simulations : Study conformational flexibility in aqueous environments using AMBER or GROMACS .
  • Quantum mechanical calculations : Density Functional Theory (DFT) to analyze electronic properties (e.g., charge distribution on sulfonyl groups) .

Methodological Challenges and Solutions

Q. How can reaction yields be optimized for the sulfonation step in the piperidine ring?

  • Methodology :

  • Design of Experiments (DoE) : Vary temperature (80–120°C), solvent (toluene vs. xylene), and stoichiometry of sulfonating agents .
  • In-line monitoring : Use ReactIR to track sulfonyl intermediate formation in real time .

Q. What strategies mitigate byproduct formation during triazole ring synthesis?

  • Methodology :

  • Catalyst optimization : Replace CuSO₄ with CuI for higher regioselectivity in CuAAC .
  • Microwave-assisted synthesis : Reduce reaction time from hours to minutes, minimizing side reactions .

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